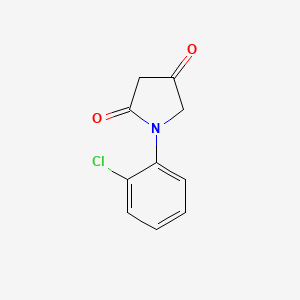

1-(2-Chlorophenyl)pyrrolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1540149-20-9 . It has a molecular weight of 209.63 . The IUPAC name for this compound is 1-(2-chlorophenyl)-2,4-pyrrolidinedione .

Molecular Structure Analysis

The InChI code for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione is 1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-6,13-14H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

- Researchers have explored pyrrolidine-2,4-dione derivatives as potential anticancer agents. For instance, Dobrova et al. synthesized metal complexes of pyrrolidine thiosemicarbazone hybrids and evaluated their in vitro anticancer potential against various cancer cell lines . These studies provide insights into the compound’s cytotoxic effects and potential mechanisms of action.

- Pyrrolidine-2,4-dione derivatives have been investigated for their inhibitory activity against DPP-IV, an enzyme involved in glucose regulation. Specific substitutions on the 1,2,4-oxadiazole group significantly influence inhibition potency . Understanding these interactions can aid in designing novel antidiabetic drugs.

- Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of hydrazine and diphenyl ether have been designed as potential antifungal agents. These compounds were synthesized and evaluated for their antifungal activity . Such research contributes to combating fungal infections.

- Replacing a non-stereochemical group with a stereochemical one has been shown to enhance the activity of cis-3,4-diphenylpyrrolidine derivatives as RORγt inverse agonists. RORγt is implicated in autoimmune diseases, making this research relevant for drug development .

- Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA is involved in various diseases, including retinal disorders. Understanding the structure–activity relationship (SAR) of these derivatives informs drug design .

- The stereoisomers of pyrrolidine-2,4-dione play a crucial role in drug development. Different spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Medicinal chemists explore these stereochemical features to optimize drug candidates .

Anticancer Agents

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Antifungal Agents

Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

Carbonic Anhydrase (CA) Inhibition

Stereochemistry and Biological Profile

Safety And Hazards

Direcciones Futuras

While specific future directions for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione are not mentioned, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests potential future research directions in exploring the biological activity of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione and its derivatives.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOQOVHTERPLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)pyrrolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2777362.png)

![2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2777373.png)

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propanamide](/img/structure/B2777380.png)

![(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2777382.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2777383.png)